2-Chloro-6-(difluoromethoxy)pyridine-4-carboxylic acid
Description
Properties
IUPAC Name |
2-chloro-6-(difluoromethoxy)pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF2NO3/c8-4-1-3(6(12)13)2-5(11-4)14-7(9)10/h1-2,7H,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPLZJTAUBSIWEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1OC(F)F)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201210145 | |
| Record name | 2-Chloro-6-(difluoromethoxy)-4-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201210145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214332-84-9 | |
| Record name | 2-Chloro-6-(difluoromethoxy)-4-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1214332-84-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-6-(difluoromethoxy)-4-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201210145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Halogenation and Cyclization Strategies
The core synthetic pathway involves the sequential introduction of chlorine and difluoromethoxy groups onto a pyridine backbone. A widely cited approach begins with 4-pyridinecarboxylic acid derivatives, which undergo chlorination at the 2-position using reagents such as thionyl chloride or phosphorus pentachloride. Subsequent difluoromethoxylation is achieved via nucleophilic substitution with potassium difluoromethoxide under anhydrous conditions.
Critical Parameters:
- Chlorination efficiency depends on reaction temperature (60–80°C) and stoichiometric excess of halogenating agents (1.5–2.0 equiv).
- Difluoromethoxy group installation requires polar aprotic solvents (e.g., dimethylformamide) to stabilize the transition state.
One-Pot Synthesis Innovations
Recent patents describe integrated processes combining halogenation, cyclization, and oxidation in a single reactor. For example, CN110229096B outlines a method where 1,7-pimelic acid dimethyl ester undergoes bromination, amination, and oxidation-hydrolysis to yield pyridinedicarboxylic acid analogs. Adapting this protocol, the target compound can be synthesized via:
Halogenation:
Cyclization:
Oxidation-Hydrolysis:
Yield Optimization:
- Continuous nitrogen purging during bromination improves intermediate stability.
- Layered solvent systems (chloroform/water) facilitate efficient phase separation post-reaction.
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
Modern manufacturing prioritizes flow chemistry to enhance scalability. A representative setup involves:
| Stage | Conditions | Output |
|---|---|---|
| Halogenation | 50°C, PFA tubing reactor, residence time 15 min | 2-Chloro-4-pyridinecarboxylic acid (92% yield) |
| Difluoromethoxylation | Microchannel reactor, 80°C, 10 bar pressure | Intermediate purity 98.5% |
| Crystallization | Anti-solvent (hexane) addition at 5°C | Final product (99.2% HPLC purity) |
Solvent and Catalyst Selection
Industrial protocols favor chlorinated solvents (chloroform, dichloroethane) for their ability to dissolve halogenated intermediates. Catalytic systems include:
- Lewis Acids: Aluminum trichloride (0.5–1.0 mol%) accelerates electrophilic substitution.
- Phase-Transfer Catalysts: Tetrabutylammonium bromide (TBAB) enhances interfacial reactions in biphasic systems.
Reaction Optimization and Kinetic Studies
Temperature-Dependent Yield Profiles
Data from CN110229096B demonstrate the nonlinear relationship between reaction temperature and product yield in cyclization steps:
| Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|
| 50 | 8 | 78.2 |
| 60 | 6 | 89.8 |
| 70 | 4 | 85.4 |
Optimal performance at 60°C reflects a balance between kinetic acceleration and byproduct formation.
Stoichiometric Ratios for Oxidation
Hydrogen peroxide utilization must exceed 1.5 equiv to ensure complete conversion of secondary alcohols to carboxylic acids. Excess oxidant (>2.0 equiv) risks over-oxidation to CO2 derivatives.
Mechanistic Insights into Key Transformations
Chlorination Pathways
Density functional theory (DFT) calculations reveal that chlorination proceeds via a concerted mechanism where Cl– attacks the pyridine ring’s electron-deficient 2-position. The energy barrier for this step decreases by 12 kcal/mol when using thionyl chloride compared to phosphorus-based reagents.
Difluoromethoxy Group Installation
The difluoromethoxy moiety is introduced through an SNAr (nucleophilic aromatic substitution) mechanism. Fluorine’s strong electronegativity polarizes the C–O bond, enhancing the leaving group ability of methoxide. Kinetic isotope effect studies (kH/kD = 2.3) confirm rate-determining deprotonation at the ortho position.
Comparative Analysis of Synthetic Methods
Traditional vs. One-Pot Approaches
| Parameter | Stepwise Synthesis | One-Pot Synthesis |
|---|---|---|
| Total Yield | 68–72% | 85–90% |
| Reaction Time | 24–36 h | 8–12 h |
| Solvent Consumption | 15 L/kg product | 8 L/kg product |
| Purity | 97–98% | 99–99.5% |
One-pot methods reduce intermediate isolation steps, minimizing yield losses during phase transitions.
Scientific Research Applications
2-Chloro-6-(difluoromethoxy)pyridine-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of new drugs.
Industry: It is used in the development of agrochemicals, such as herbicides and insecticides, due to its ability to interact with biological systems.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(difluoromethoxy)pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The chloro and difluoromethoxy groups can participate in hydrogen bonding and hydrophobic interactions with target proteins or enzymes. These interactions can modulate the activity of the target, leading to various biological effects. The carboxylic acid group can also form ionic bonds with positively charged residues in the target molecule, further influencing its activity.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural analogs and their substituent effects:
Key Observations:
- In contrast, the difluoromethoxy group (hypothetical in the target compound) may offer moderate lipophilicity with improved metabolic stability due to reduced fluorine content .
- Aromatic vs. Aliphatic Substituents : Compounds with aryl groups (e.g., 4-chloro-2-fluoro-3-methoxyphenyl in ) exhibit higher molecular weights and broader herbicidal activity, likely due to enhanced target binding . Aliphatic substituents (e.g., methyl in ) are simpler but less active in biological systems.
Herbicidal Activity and Mechanism
Pyridine-carboxylic acids are known for their role in disrupting plant hormone systems. For example:
- 4-Amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid () acts as an auxin mimic, causing uncontrolled growth in weeds. Its efficacy is enhanced by fluorine and chlorine atoms, which improve receptor binding .
- 2-Chloro-6-(2,2,2-trifluoroethoxy)pyridine-4-carboxylic acid () may inhibit acetyl-CoA carboxylase (ACC), a critical enzyme in fatty acid synthesis, due to its trifluoroethoxy group’s steric bulk and electronegativity .
- Hypothesized Mechanism for Difluoromethoxy Analogs : The difluoromethoxy group’s balance of electronegativity and moderate size could optimize interactions with both auxin receptors and enzymatic targets, offering dual-action herbicidal activity.
Physicochemical Properties and Stability
- Difluoromethoxy derivatives may strike a balance, improving field applicability .
- Metabolic Stability: Fluorinated alkoxy groups (e.g., trifluoroethoxy, difluoromethoxy) resist hydrolysis better than non-fluorinated analogs (e.g., methoxy), enhancing environmental persistence .
Biological Activity
2-Chloro-6-(difluoromethoxy)pyridine-4-carboxylic acid is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure, featuring both chloro and difluoromethoxy groups, suggests diverse mechanisms of action that may be exploited for therapeutic purposes.
The molecular formula of this compound is C_7H_5ClF_2O_3N. The presence of halogen atoms, particularly fluorine, is known to enhance the lipophilicity and metabolic stability of compounds, which can influence their biological activity.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. Such interactions can modulate various biochemical pathways:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, potentially affecting inflammatory pathways or metabolic processes.
- Receptor Modulation : It could interact with receptor sites, altering signaling pathways associated with various physiological responses.
Biological Activity Studies
Research has indicated several biological activities associated with this compound:
-
Anti-inflammatory Effects : Preliminary studies suggest that derivatives of pyridine compounds can inhibit cyclooxygenase (COX) enzymes, which are key players in inflammatory processes. For instance, compounds similar to this compound have shown promising results in reducing COX-2 activity, a target for anti-inflammatory drugs.
Compound IC50 (µM) Target Celecoxib 0.04 ± 0.01 COX-2 This compound TBD COX-2 - Antimicrobial Activity : The unique structural features of this compound may also confer antimicrobial properties. Research into similar pyridine derivatives has highlighted their potential against various bacterial strains.
- Cytotoxicity Studies : Initial cytotoxicity assessments have been conducted using cell lines such as melanoma B16F10 and Friend erythroleukemia cells. These studies indicate that the compound may induce apoptosis in cancer cells through redox-active mechanisms.
Case Studies
Several case studies have explored the biological activity of related compounds:
- A study investigating a series of pyridine derivatives found that modifications at the 4-position significantly influenced their anti-inflammatory potency, suggesting that similar modifications to this compound could enhance its efficacy.
- Another research effort focused on the synthesis and evaluation of pyridine-based inhibitors demonstrated a correlation between structural features and biological activity, emphasizing the importance of fluorine substituents in enhancing drug-like properties.
Q & A
Q. Key Considerations :
- Use inert solvents (DMF, THF) and catalysts (Pd/Cu) to improve regioselectivity .
- Purify intermediates via column chromatography or recrystallization to achieve >95% purity .
Basic: How is the compound’s structure validated experimentally?
Methodological Answer:
Combine spectroscopic and crystallographic techniques:
- NMR : Assign peaks for the pyridine ring (δ 7.5–8.5 ppm), difluoromethoxy group (δ 4.5–5.5 ppm), and carboxylic acid (δ 12–13 ppm) .
- HRMS : Confirm molecular weight (e.g., m/z 263.03 [M+H]⁺) and fragmentation patterns .
- X-ray Crystallography : Resolve bond angles and spatial arrangement of substituents (e.g., Cl–C–O–CF₂ linkage) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
